1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one
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Overview
Description
1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one is a heterocyclic organic compound characterized by its complex structure, which includes a benzyl group, a methyl group, and a dihydropyrido[2,3-b]pyrazin-3-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as benzylamine and a suitable pyrazinone derivative, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the pyrazinone ring.
Substitution: Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution reactions may involve nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Oxidation products include various oxo derivatives.
Reduction products may yield reduced pyrazinone derivatives.
Substitution reactions can lead to a range of functionalized derivatives.
Scientific Research Applications
1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one has shown potential in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one can be compared to other similar heterocyclic compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
Imidazo[4,5-b]pyridines: Characterized by their chiral substituents and conversion to piperazine derivatives.
Indole derivatives: Exhibiting various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C15H15N3O/c1-11-7-8-13-15(16-11)17-14(19)10-18(13)9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,17,19) |
InChI Key |
UEGWLRQSXDQSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)N(CC(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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